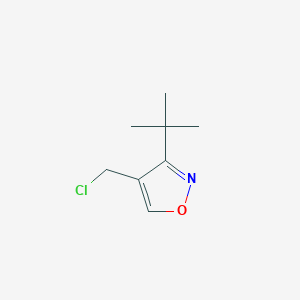

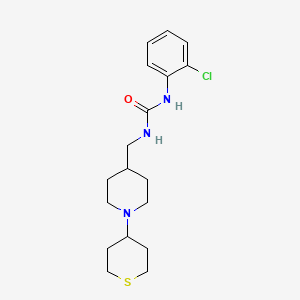

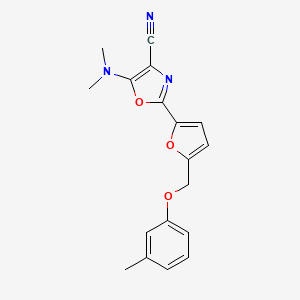

![molecular formula C24H22N6O3 B2888468 7-[4-(4-acetylphenyl)piperazin-1-yl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396758-60-3](/img/structure/B2888468.png)

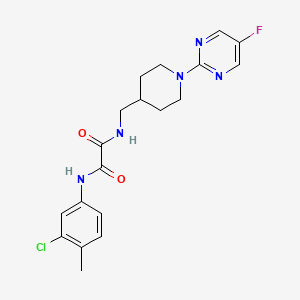

7-[4-(4-acetylphenyl)piperazin-1-yl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-[4-(4-acetylphenyl)piperazin-1-yl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of fluoroquinolones, a class of important synthetic antimicrobial agents . It has been studied for its antibacterial activity, cellular accumulation, susceptibility to efflux transporters, and intracellular activity .

Synthesis Analysis

The synthesis of this compound involves the modification of ciprofloxacin derivatives at the C-7 of the piperazine ring . The process includes the evaporation of solvent under vacuum, followed by purification by silica gel chromatography .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a piperazinyl group attached to a pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione ring system .Chemical Reactions Analysis

The compound is active, though less than ciprofloxacin . Certain derivatives of this compound have shown promising growth inhibition of ciprofloxacin-resistant P. aeruginosa (CRPA) with MIC values as low as 16 μg/mL, which is 16-fold more potent than ciprofloxacin .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 215–216 °C, and a UV λ max (DCM/EtOH = 3:2) nm (log ε) of 240.4 (9.22) .Aplicaciones Científicas De Investigación

Regioselective Amination of Condensed Pyrimidines

Research on pyrimidines, such as the work by Gulevskaya et al. (1994), explores the regioselective amination of condensed pyrimidines, a key step in synthesizing derivatives with potential therapeutic uses. This process involves reactions that can lead to the formation of compounds with significant biological activities, including the type of compound (Gulevskaya et al., 1994).

Synthesis and Biological Activities

The synthesis of novel compounds derived from structural frameworks similar to the compound of interest has been reported, with some showing promising biological activities. For example, Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities. This research indicates the potential therapeutic applications of compounds with related structures (Abu‐Hashem et al., 2020).

Anticonvulsant Activity

Rybka et al. (2017) described the synthesis and evaluation of pyrrolidine‐2,5‐dione derivatives as potential anticonvulsant agents. Their work emphasizes the importance of structural modifications to enhance biological activity and safety profiles, suggesting that the modification of the pyrimidine core could lead to compounds with specific central nervous system (CNS) activities (Rybka et al., 2017).

Alpha 1 Adrenoceptor Ligands

The development of alpha 1 adrenoceptor ligands from pyrimido[5,4-b]indole derivatives, as researched by Russo et al. (1991), highlights the diverse pharmacological potentials of pyrimidine derivatives. These compounds' selective ligand-binding capabilities suggest the feasibility of designing targeted therapies for various conditions, including hypertension and other cardiovascular diseases (Russo et al., 1991).

Antiproliferative and Erythroid Differentiation

Research on piperazine derivatives, such as those by Saab et al. (2013), explores their antiproliferative effects and ability to induce erythroid differentiation in leukemia cell lines. This suggests that compounds incorporating the piperazine moiety, similar to the compound , could have potential applications in cancer therapy (Saab et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target bacterial dna gyrase and topoisomerase iv , two key enzymes for DNA replication. These enzymes are crucial for bacterial growth and survival, making them ideal targets for antimicrobial agents .

Mode of Action

Based on the known action of similar compounds, it can be inferred that this compound may interact with its targets (dna gyrase and topoisomerase iv) and inhibit their function, thereby preventing dna replication and bacterial growth .

Biochemical Pathways

By inhibiting dna gyrase and topoisomerase iv, the compound likely disrupts dna replication, a critical process in the bacterial cell cycle . This disruption can lead to cell death and a reduction in bacterial population.

Pharmacokinetics

Piperazine, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Based on the known effects of similar compounds, it can be inferred that this compound likely causes bacterial cell death by inhibiting dna replication .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-(4-acetylphenyl)piperazin-1-yl]-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N6O3/c1-16(31)17-7-9-18(10-8-17)28-11-13-29(14-12-28)23-25-15-20-21(26-23)27-24(33)30(22(20)32)19-5-3-2-4-6-19/h2-10,15H,11-14H2,1H3,(H,25,26,27,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJPUWPBXZCRFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC=C4C(=N3)NC(=O)N(C4=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

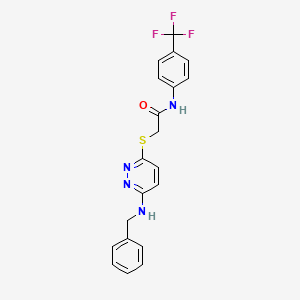

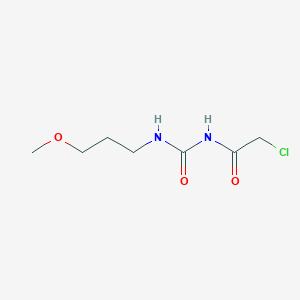

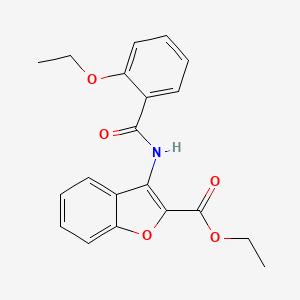

![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2888393.png)